(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide
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Description
“(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide” appears to be a complex organic compound1. However, there seems to be limited information available specifically for this compound. A similar compound, “(1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride”, has been described as having an empirical formula of C5H9NO · HCl and a molecular weight of 135.591.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide”. However, a related compound, “(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide”, has been mentioned in the context of synthesis2.Molecular Structure Analysis
The molecular structure of “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide” is not directly available. However, a related compound, “(1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride”, has an empirical formula of C5H9NO · HCl1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide” are not directly available. However, a related compound, “(1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride”, has a melting point of 155-158 °C and an optical activity of [α]23/D +84°, c = 1 in H2O1.Safety And Hazards
The safety and hazards of “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide” are not directly available. However, a related compound, “(1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation3.
Future Directions
The future directions for the study and application of “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide” are not readily available.
Please note that the information provided is based on the best available data, and further research may provide more insights into this compound. It’s always recommended to consult with a chemistry professional or academic resources for more detailed and accurate information.
properties
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.BrH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEANTQLVIFWHO-FHAQVOQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CO2.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide |
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